2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, nitro, and carbonitrile, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of 4-nitrothiophen-2-carbaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile include other chromene derivatives with different substituents. For example:
2-amino-4-phenyl-4H-chromene-3-carbonitrile: Known for its antimicrobial activity.
2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Used in optical immunoassays.
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Studied for its structural properties.
The uniqueness of this compound lies in the presence of the nitrothiophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C17H9N3O5S |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C17H9N3O5S/c18-6-10-13(12-5-8(7-26-12)20(22)23)14-15(25-16(10)19)9-3-1-2-4-11(9)24-17(14)21/h1-5,7,13H,19H2 |
InChI Key |
PRJQAGYKKWMYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CS4)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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